![molecular formula C20H26N2O2 B5766251 2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5766251.png)
2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol, also known as MP-10, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MP-10 belongs to the class of phenylpiperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to involve modulation of the activity of various neurotransmitter systems in the brain. This compound has been shown to act as an agonist at the 5-HT1A receptor, leading to increased serotonin neurotransmission. It also acts as an antagonist at the 5-HT2A receptor and as a partial agonist at the dopamine D2 receptor, leading to modulation of dopamine neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including increased neurotransmitter levels in the brain, modulation of the activity of various neurotransmitter systems, and changes in behavior and cognition. This compound has been found to have anxiolytic and antidepressant effects in animal models, and it has also been shown to improve cognitive performance in some studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has several advantages for use in lab experiments, including its high affinity for specific receptors and its ability to modulate neurotransmitter systems in the brain. However, there are also some limitations to its use, including its potential for toxicity at high doses and its complex mechanism of action.
Orientations Futures
There are several future directions for research on 2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol, including further exploration of its mechanism of action, investigation of its potential therapeutic applications in humans, and development of new derivatives with improved pharmacological properties. Additionally, more studies are needed to fully understand the potential risks and benefits of using this compound in scientific research.
Méthodes De Synthèse
The synthesis of 2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol involves the reaction of 2-ethoxy-4-hydroxybenzaldehyde with 4-(2-methylphenyl)-1-piperazinecarboxylic acid, followed by reduction with sodium borohydride. The resulting product is then treated with formaldehyde and hydrochloric acid to yield this compound. The synthesis method for this compound has been extensively studied and optimized, and several variations of the method have been reported in the literature.
Applications De Recherche Scientifique
2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit high affinity for the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor. This compound has also been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the brain.
Propriétés
IUPAC Name |
2-ethoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-24-20-14-17(8-9-19(20)23)15-21-10-12-22(13-11-21)18-7-5-4-6-16(18)2/h4-9,14,23H,3,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKKUJWETRAOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

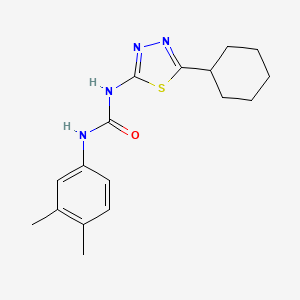
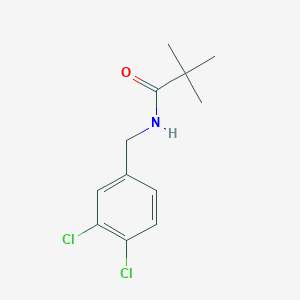
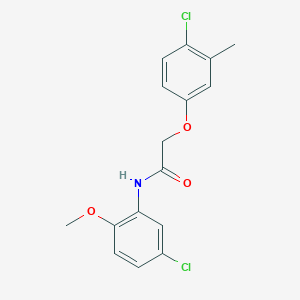
![2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766191.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5766198.png)
![3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5766201.png)
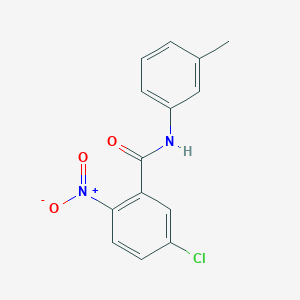
![3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5766214.png)
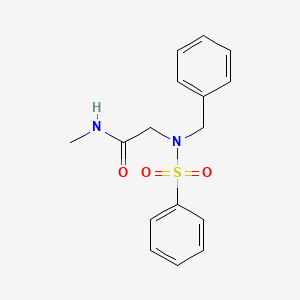
![2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5766244.png)
![4-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5766259.png)
![2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766265.png)
![ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5766272.png)
